molecular formula C7H6ClN3 B1456788 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1159828-57-5

4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1456788
CAS No.: 1159828-57-5
M. Wt: 167.59 g/mol
InChI Key: QSLSUTSPKWVHIP-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound. It belongs to the family of pyrazolopyridines, which are formed by the fusion of a pyrazole and a pyridine ring . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not found in the retrieved papers .

Scientific Research Applications

Kinase Inhibitors

Pyrazolo[4,3-c]pyridine derivatives have been identified as versatile scaffolds in the design of kinase inhibitors. Their ability to interact with kinases through multiple binding modes, particularly at the hinge region of the kinase, makes them crucial in the development of selective and potent kinase inhibitors. This utility stems from the scaffold's ability to form a hydrogen bond donor-acceptor pair, a common interaction among kinase inhibitors, which aids in achieving selectivity and potency by forming additional interactions in the kinase pocket (Wenglowsky, 2013).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and related compounds, have shown remarkable utility in organic synthesis and catalysis. Their versatility as synthetic intermediates and biological importance is highlighted by their roles in forming metal complexes, designing catalysts for asymmetric synthesis, and serving in medicinal applications. This underscores the broader application potential of pyrazolo[4,3-c]pyridine derivatives in advanced chemistry and drug development investigations (Li et al., 2019).

Spin Crossover and Magnetic Properties

The synthesis and magnetic properties of iron(II) spin crossover complexes using pyrazole-pyridine/pyrazine ligands showcase the impact of pyrazolo[4,3-c]pyridine on material science. These compounds exhibit variable magnetic behaviors, influenced by the ligand structure, which can significantly impact the SCO properties of materials, illustrating the compound's relevance in developing magnetic and electronic devices (Olguín & Brooker, 2011).

Medicinal Chemistry and Drug Development

Pyrazolo[4,3-c]pyridine derivatives have been extensively explored for their therapeutic potentials. They serve as key precursors and scaffolds in the synthesis of compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This demonstrates their critical role in the medicinal and pharmaceutical industries, highlighting the scaffold's adaptability and applicability in developing new therapeutic agents (Parmar et al., 2023).

Environmental and Analytical Applications

Pyridine derivatives have also found applications in environmental science and analytical chemistry. For instance, the detection and analysis of pesticide metabolites in biological matrices, foodstuff, and beverages involve the use of pyridine-based compounds as selective sensors or analytical standards, underlining their importance in public health and safety assessments (Egeghy et al., 2011).

Biochemical Analysis

Biochemical Properties

4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It can alter cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the proliferation and differentiation of cells by modulating the activity of tropomyosin receptor kinases (TRKs), which are involved in cell growth and differentiation . Furthermore, this compound can influence the expression of genes related to cell cycle regulation and apoptosis, thereby affecting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects can change over time due to degradation or metabolic processes. In vitro studies have shown that the activity of this compound can decrease over time due to degradation, which can impact its long-term effects on cellular function . In vivo studies have also demonstrated that prolonged exposure to this compound can lead to changes in cellular responses, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cell death and tissue damage . Studies have identified threshold doses at which the compound’s beneficial effects are maximized, and adverse effects are minimized . These findings are crucial for determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

4-chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-9-7(8)5-3-10-11-6(4)5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLSUTSPKWVHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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